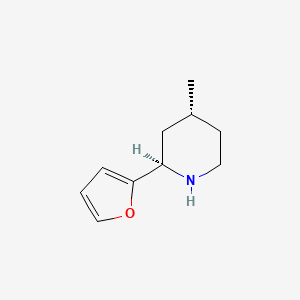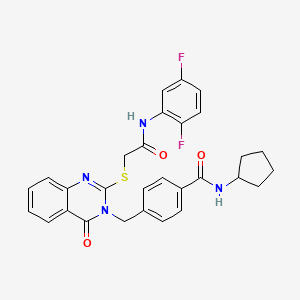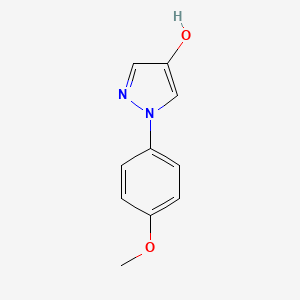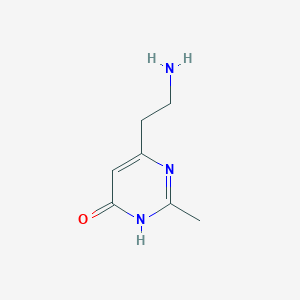
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C13H19NO·HCl. It is known for its unique structure, which includes a methoxy group and multiple methyl groups attached to a tetrahydroquinoline core. This compound is often used in various scientific research applications due to its interesting chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Methoxylation: Introduction of the methoxy group at the 7th position.
Methylation: Addition of methyl groups at the 2, 2, and 4 positions.
Hydrogenation: Reduction of the quinoline ring to form the tetrahydroquinoline structure.
Hydrochloride Formation: Conversion to the hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated compounds.
Substitution: The methoxy and methyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a:
Ligand: Binding to specific receptors or enzymes.
Catalyst: Facilitating certain chemical reactions.
Inhibitor: Blocking specific biological pathways.
相似化合物的比较
Similar Compounds
- 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 2,2,4-Trimethyl-7-methoxy-1,2-dihydroquinoline
- 1,2,3,4-Tetrahydroquinoline
Uniqueness
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability compared to its analogs .
属性
IUPAC Name |
7-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12;/h5-7,9,14H,8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRNMAVNDUOHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2)OC)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2799564.png)
![2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL](/img/structure/B2799567.png)
![N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B2799569.png)
![Ethyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799570.png)

![1-(3,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2799573.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2799574.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2799576.png)
![1-(4-fluorophenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2799578.png)
![3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)](/img/structure/B2799579.png)


![N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2799583.png)
